molecular formula C8H15NO2 B15224576 Ethyl 5-methylpyrrolidine-3-carboxylate

Ethyl 5-methylpyrrolidine-3-carboxylate

Cat. No.: B15224576
M. Wt: 157.21 g/mol
InChI Key: YLFSFPBJZVPRMJ-UHFFFAOYSA-N
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Description

Ethyl 5-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with methylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium ethoxide and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-methylpyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and physiological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Ethyl 5-methylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-carboxylate: Similar in structure but with different functional groups, leading to distinct biological activities.

    N-methylpyrrolidine: A simpler derivative with different chemical properties and applications.

    Proline: A naturally occurring amino acid with a pyrrolidine ring, used in protein synthesis and other biological processes.

Uniqueness: this compound is unique due to its specific ester functional group and methyl substitution, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 5-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)9-5-7/h6-7,9H,3-5H2,1-2H3

InChI Key

YLFSFPBJZVPRMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(NC1)C

Origin of Product

United States

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